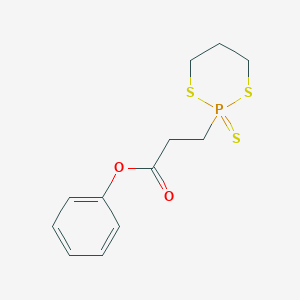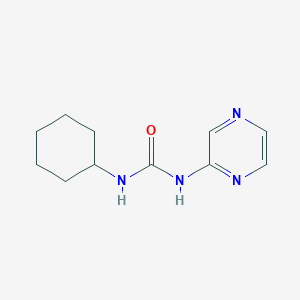
N-Cyclohexyl-N'-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-pyrazin-2-ylurea: is a compound that belongs to the class of urea derivatives It features a cyclohexyl group and a pyrazin-2-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-pyrazin-2-ylurea typically involves the reaction of cyclohexylamine with pyrazin-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{Pyrazin-2-yl isocyanate} \rightarrow \text{N-Cyclohexyl-N’-pyrazin-2-ylurea} ]
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-pyrazin-2-ylurea may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-pyrazin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea oxides.
Reduction: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-pyrazin-2-ylurea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclohexyl-N’-pyrazin-2-ylurea can be compared with other urea derivatives, such as:
N-Cyclohexyl-N’-phenylurea: Similar structure but with a phenyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-methylurea: Contains a methyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-pyridin-2-ylurea: Features a pyridin-2-yl group instead of a pyrazin-2-yl group.
The uniqueness of N-Cyclohexyl-N’-pyrazin-2-ylurea lies in its specific combination of the cyclohexyl and pyrazin-2-yl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
143359-75-5 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h6-9H,1-5H2,(H2,13,14,15,16) |
InChI Key |
HYYUNKQHABLKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


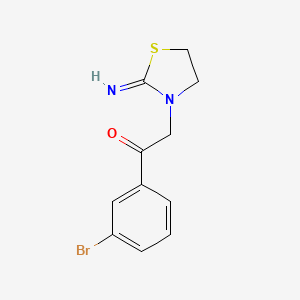
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
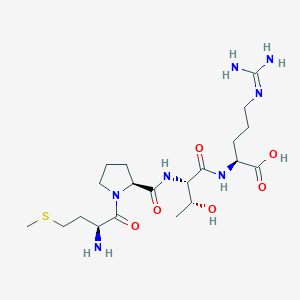
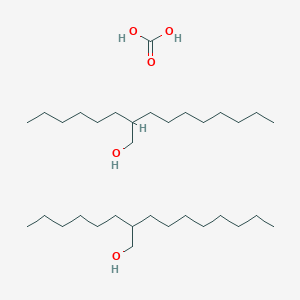

![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
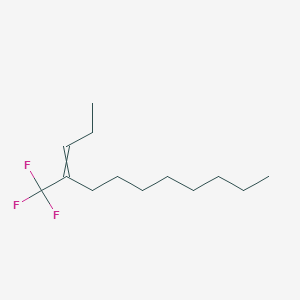
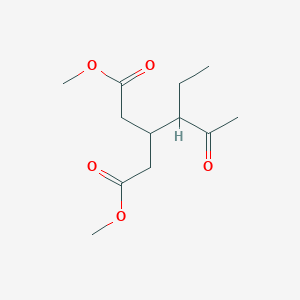
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
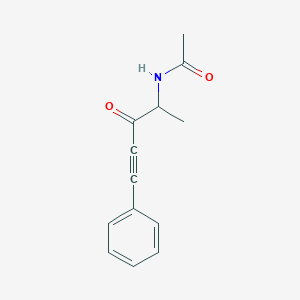
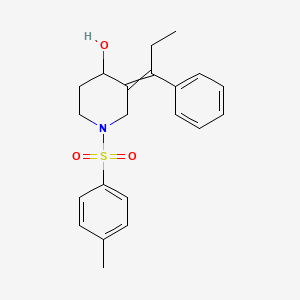
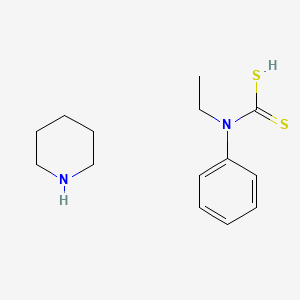
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
